molecular formula C5H6BrNO B1585921 3-Bromo-4,5-dimethylisoxazole CAS No. 903130-90-5

3-Bromo-4,5-dimethylisoxazole

Cat. No. B1585921
M. Wt: 176.01 g/mol
InChI Key: DAXZHUKWIUJHGU-UHFFFAOYSA-N
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Description

“3-Bromo-4,5-dimethylisoxazole” is a chemical compound with the molecular formula C5H6BrNO . It is also known as "3,5-dimethyl-4-bromoisoxazole" .


Synthesis Analysis

The synthesis of “3-Bromo-4,5-dimethylisoxazole” and its derivatives has been studied in the context of developing potent BRD4 inhibitors with anti-breast cancer activity . In one study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .


Molecular Structure Analysis

The molecular weight of “3-Bromo-4,5-dimethylisoxazole” is 176.01 Da, and its monoisotopic mass is 174.963272 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4,5-dimethylisoxazole” include a boiling point of 176 °C, a density of 1.478 g/mL at 25 °C, and a refractive index of n20/D 1.486 .

Scientific Research Applications

1. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands

  • Summary of Application: The bromodomain protein module, which binds to acetylated lysine, is emerging as an important epigenetic therapeutic target. 3,5-Dimethylisoxazole derivatives have been optimized to develop potent inhibitors of the BET (bromodomain and extra terminal domain) bromodomain family with good ligand efficiency .
  • Methods of Application: The optimization process involved structure-guided development of the 3,5-dimethylisoxazole derivatives .
  • Results or Outcomes: Cellular studies demonstrate that the phenol and acetate derivatives of the lead compounds showed strong antiproliferative effects on MV4;11 acute myeloid leukemia cells, as shown for other BET bromodomain inhibitors and genetic BRD4 knockdown .

2. Design, Synthesis, and Evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1 (2H)-one Derivatives

  • Summary of Application: 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1 (2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .
  • Methods of Application: The study involved the design and synthesis of 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1 (2H)-one .
  • Results or Outcomes: Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM. DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .

3. Preparation of (tert -butyldimethylsilyl)- (3,5-dimethylisoxazol-4-yl)phenylamine

  • Summary of Application: 4-Bromo-3,5-dimethylisoxazole is used in the preparation of (tert -butyldimethylsilyl)- (3,5-dimethylisoxazol-4-yl)phenylamine .

4. Preparation of 3,3′,5,5′-tetramethyl-4,4′-diisoxazole

  • Summary of Application: 4-Bromo-3,5-dimethylisoxazole is used in the preparation of 3,3′,5,5′-tetramethyl-4,4′-diisoxazole .

5. Preparation of (tert -butyldimethylsilyl)- (3,5-dimethylisoxazol-4-yl)phenylamine

  • Summary of Application: 4-Bromo-3,5-dimethylisoxazole is used in the preparation of (tert -butyldimethylsilyl)- (3,5-dimethylisoxazol-4-yl)phenylamine .

6. Preparation of 3,3′,5,5′-tetramethyl-4,4′-diisoxazole

  • Summary of Application: 4-Bromo-3,5-dimethylisoxazole is used in the preparation of 3,3′,5,5′-tetramethyl-4,4′-diisoxazole .

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and not breathing in dust or vapors or spray mist . It is also recommended to store the compound in a dry place, keep the container tightly closed, protect it from light, and keep it refrigerated .

Future Directions

The future directions of “3-Bromo-4,5-dimethylisoxazole” research are likely to focus on its potential applications in cancer therapy, particularly in the development of novel therapeutic agents targeting BRD4 .

properties

IUPAC Name

3-bromo-4,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-3-4(2)8-7-5(3)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXZHUKWIUJHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376824
Record name 3-Bromo-4,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5-dimethylisoxazole

CAS RN

903130-90-5
Record name 3-Bromo-4,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4,5-dimethyl-1,2-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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